
2-(4-(2-(4-chlorophenoxy)-2-methylpropanamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry. The molecule also has a chlorophenoxy group, which suggests it might have some biological activity, as this group is found in several herbicides and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the introduction of the chlorophenoxy group, and the formation of the carboxamide group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, carboxamide group, and chlorophenoxy group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the tetrazole ring might be able to participate in reactions with acids or bases, and the carboxamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the chlorophenoxy group might make the compound relatively non-polar, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on related compounds emphasizes innovative synthesis methods and characterization. For instance, studies on tetrazole and imidazotetrazine derivatives highlight the synthesis of broad-spectrum antitumor agents and the exploration of their chemistry and potential as prodrug modifications. These compounds are synthesized through reactions involving diazo compounds and isocyanates, showcasing advanced organic synthesis techniques (Stevens et al., 1984), (Wang et al., 1997).
Antimicrobial and Antitumor Activity
Compounds with tetrazole and thiazole motifs are evaluated for their antimicrobial and anticancer properties. Novel thiazole-5-carboxamide derivatives, for example, have been synthesized and assessed for their anticancer activity, demonstrating the potential of these compounds in therapeutic applications (Cai et al., 2016). Similarly, substituted benzenesulfonamides have been studied for their aldose reductase inhibitory and antioxidant activities, which are relevant for managing diabetic complications (Alexiou & Demopoulos, 2010).
Drug Design and Molecular Docking
Research also delves into the design of novel compounds with specific therapeutic targets, such as HIV-1 protease inhibitors and COX-2 inhibitors, incorporating isoelectronic and structural mimics to improve pharmacokinetic properties and bioavailability (Abdel-Meguid et al., 1994), (Rahmouni et al., 2016). These studies highlight the importance of molecular docking and structure-activity relationships in the development of new pharmaceuticals.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]phenyl]-N-cyclopropyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O3/c1-21(2,31-17-11-3-13(22)4-12-17)20(30)24-15-7-9-16(10-8-15)28-26-18(25-27-28)19(29)23-14-5-6-14/h3-4,7-12,14H,5-6H2,1-2H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYAPFMTMDLKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

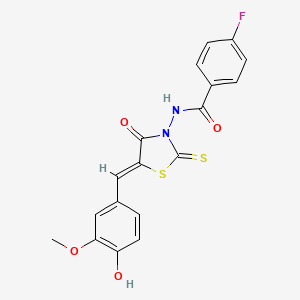
![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2700804.png)
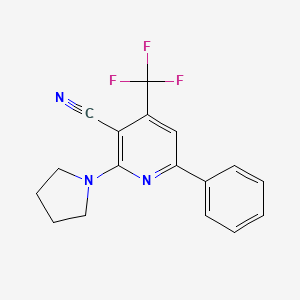

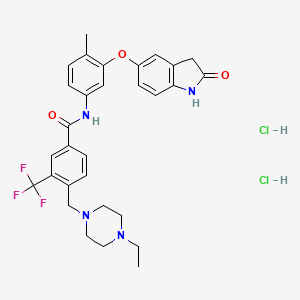
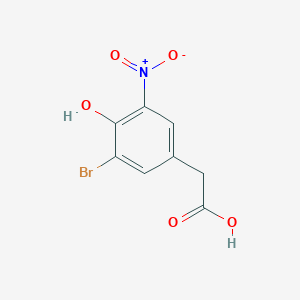
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2700814.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2700817.png)
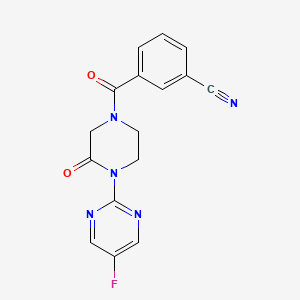
![2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2700820.png)


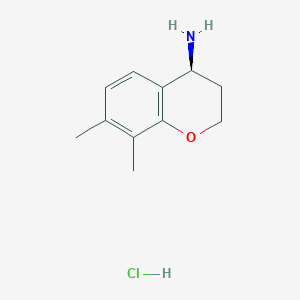
![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2700825.png)